5-Methyl-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine
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Overview
Description
5-Methyl-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure, followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines . Cyclocondensation of the obtained amidoximes with trifluoroacetic anhydride or ethyl chloroformate and amidines with acetoacetate or ethyl ethoxymethylidenemalonate can be used to synthesize new derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more accessible catalysts and reaction conditions that ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, trifluoroacetic anhydride, ethyl chloroformate, and acetoacetate . Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazines and pyrimidines, which can have different functional groups attached, enhancing their biological and chemical properties .
Scientific Research Applications
5-Methyl-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have diverse biological activities.
Imidazo[1,2-a]pyrazines: These compounds are structurally related and have been studied for their potential as enzyme inhibitors and therapeutic agents.
Triazolo[1,5-a]pyrazines: These compounds are also similar and have applications in medicinal chemistry and materials science.
Uniqueness
5-Methyl-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine is unique due to its specific substitution pattern and the presence of multiple functional groups that enhance its chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-methyl-4-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-13-9-20-18(21-10-13)25-12-15-4-3-6-23(11-15)17-16-8-14(2)22-24(16)7-5-19-17/h5,7-10,15H,3-4,6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOOQIPTJXZSBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCCC(C3)COC4=NC=C(C=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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